4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid

描述

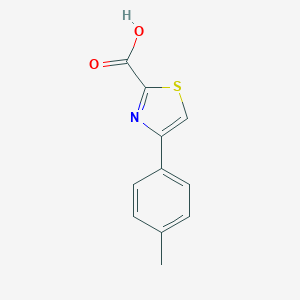

4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by a thiazole ring substituted with a 4-methylphenyl group and a carboxylic acid group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of an acid catalyst to yield the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .

化学反应分析

Types of Reactions

4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Various substituted thiazole derivatives.

科学研究应用

Materials Chemistry

4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid has been utilized in the development of mixed films that exhibit reversible color changes in response to environmental stimuli such as humidity and exhaled breath. This property is particularly valuable for creating sensors and indicators in various applications, including medical diagnostics and environmental monitoring.

- Methodology : Mixed films are synthesized using aminoazobenzene-based materials combined with different organic acids. The acidity levels significantly influence the film's color response and moisture interaction.

Chemical Analysis

In chemical analysis, this compound serves as a reagent due to its characteristic absorption bands associated with carboxylic acid (COOH) and methyl (CH) groups. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier Transform Infrared Spectroscopy (FTIR) have been employed to analyze its properties.

- Findings : The analysis reveals the presence of three successive oxidation states of methyl substituents, providing insights into the compound's reactivity and stability under different conditions.

Organic Chemistry

The compound is also significant in organic synthesis, particularly in Suzuki cross-coupling reactions. This metal-catalyzed process involves the formation of carbon-carbon bonds between organoboranes and halides or triflates under basic conditions.

- Reaction Conditions : Typically performed using a palladium catalyst in a basic environment.

- Outcome : The reaction facilitates the synthesis of conjugated systems such as alkenes and biaryl compounds, which are essential in pharmaceuticals and material science.

Materials Science

In materials science, this compound acts as a commercial corrosion inhibitor. Its application helps protect materials from degradation due to environmental factors.

- Application Method : The compound is applied directly to susceptible materials to prevent or slow down corrosion processes.

- Significance : This application highlights the ongoing search for effective corrosion inhibitors that can extend the lifespan of materials used in various industries.

The biological activity of this compound has been explored in several studies, indicating potential antimicrobial and anti-inflammatory properties. Compounds with similar thiazole structures have demonstrated significant effects against various bacterial strains and fungi.

- Mechanism of Action : Interaction studies suggest that this compound may bind to protein kinases and enzymes involved in metabolic pathways, which is crucial for therapeutic development.

作用机制

The mechanism of action of 4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. In anticancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

相似化合物的比较

Similar Compounds

4-Methylphenylthiazole: Lacks the carboxylic acid group, making it less versatile in chemical reactions.

2-Phenylthiazole-4-carboxylic acid: Similar structure but with different substitution patterns, leading to different chemical properties and applications.

Uniqueness

4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid is unique due to the presence of both a 4-methylphenyl group and a carboxylic acid group on the thiazole ring. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research .

生物活性

4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid, a member of the thiazole family, has garnered attention for its diverse biological activities. This compound is characterized by a thiazole ring fused with a 4-methylphenyl group and a carboxylic acid functional group, which contributes to its unique chemical properties and potential therapeutic applications.

- Molecular Formula : C11H9NO2S

- Molecular Weight : 219.26 g/mol

- IUPAC Name : 2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid

This compound's structure facilitates interactions with various biological macromolecules, making it a candidate for drug development.

Antimicrobial Properties

Research has indicated that thiazole derivatives exhibit significant antimicrobial activity. In vitro studies have demonstrated that this compound possesses antibacterial effects against several strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Notably, it has shown promising results against hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7) with IC50 values indicating effective inhibition of cell proliferation .

| Cell Line | IC50 (µM) |

|---|---|

| HepG-2 | 20.2 |

| MCF-7 | 21.6 |

The biological activity of this compound is attributed to its ability to interact with key enzymes and receptors involved in cellular processes. The thiazole ring can form covalent bonds with biological molecules, leading to modulation of their activity. This interaction may inhibit critical pathways involved in cell growth and survival, particularly in cancer cells .

Structure-Activity Relationship (SAR)

Studies on the structure-activity relationship have highlighted that modifications to the phenyl group or the thiazole ring can significantly impact the biological activity of thiazole derivatives. For instance, substituents on the phenyl ring can enhance or diminish the compound's efficacy against specific targets .

Case Studies

Several case studies have illustrated the compound's potential:

- Anticonvulsant Activity : In a study evaluating anticonvulsant properties, derivatives of thiazoles were tested in picrotoxin-induced seizure models. The results suggested that certain substitutions enhance anticonvulsant effects, potentially making thiazole derivatives useful in treating epilepsy .

- Cytotoxicity Against Cancer Cells : A series of synthesized analogs were tested for cytotoxicity against various cancer cell lines. The findings indicated that compounds with electron-withdrawing groups on the phenyl ring exhibited higher cytotoxicity compared to those with electron-donating groups .

属性

IUPAC Name |

4-(4-methylphenyl)-1,3-thiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c1-7-2-4-8(5-3-7)9-6-15-10(12-9)11(13)14/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLNRIJRPTDSEKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30563870 | |

| Record name | 4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123971-35-7 | |

| Record name | 4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。